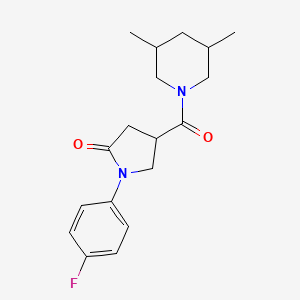![molecular formula C27H25N3OS B11121605 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11121605.png)
{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-2-(thiophen-2-yl)quinoline is a complex organic compound with a unique structure that combines a quinoline core with a thiophene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-2-(thiophen-2-yl)quinoline typically involves multiple steps. One common approach is to start with the quinoline core and introduce the thiophene ring through a series of condensation reactions. The piperazine moiety is then attached using a coupling reaction with the appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions are common, especially at the piperazine moiety, where various functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, while the quinoline core can intercalate with DNA or other biomolecules. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline
- N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
Uniqueness: The uniqueness of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-2-(thiophen-2-yl)quinoline lies in its combination of a quinoline core with a thiophene ring and a piperazine moiety. This structure allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H25N3OS |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C27H25N3OS/c31-27(30-17-15-29(16-18-30)14-6-10-21-8-2-1-3-9-21)23-20-25(26-13-7-19-32-26)28-24-12-5-4-11-22(23)24/h1-13,19-20H,14-18H2/b10-6+ |
InChI Key |
IPIBELSGBVWVQK-UXBLZVDNSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121541.png)
![2-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11121547.png)
![N-(2-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11121555.png)
![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121559.png)
![2-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11121569.png)

![(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121572.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11121577.png)
![(5Z)-5-(4-ethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121579.png)
![{(4S)-1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B11121586.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]hexanediamide](/img/structure/B11121598.png)

![3-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11121606.png)
